4-Ethyl-2-methyl-3-(propan-2-yl)hexane

Description

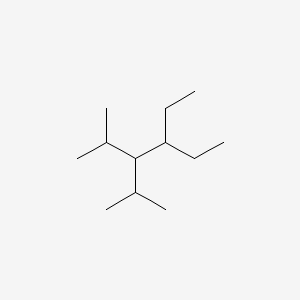

4-Ethyl-2-methyl-3-(propan-2-yl)hexane is a branched alkane with the molecular formula C₁₂H₂₄. Its IUPAC name reflects its structure: a hexane backbone substituted with an ethyl group at position 4, a methyl group at position 2, and an isopropyl (propan-2-yl) group at position 3 (Figure 1). This compound exhibits steric hindrance due to its highly branched structure, influencing its physical properties (e.g., boiling point, density) and chemical reactivity. Such branched alkanes are typically studied for their applications in fuel additives, lubricants, or as model systems in computational chemistry .

Properties

CAS No. |

62199-78-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2-methyl-3-propan-2-ylhexane |

InChI |

InChI=1S/C12H26/c1-7-11(8-2)12(9(3)4)10(5)6/h9-12H,7-8H2,1-6H3 |

InChI Key |

JXHSGKIMXDNKIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-3-(propan-2-yl)hexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylhexane, with ethyl and isopropyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate alkyl halide, such as ethyl bromide and isopropyl bromide, to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts. These catalysts help in the selective alkylation of hydrocarbons, ensuring high yields and purity of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-3-(propan-2-yl)hexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.

Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

Substitution: Halogenation reactions typically use chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Simpler alkanes or alkenes.

Substitution: Halogenated derivatives such as chloro- or bromo-alkanes.

Scientific Research Applications

4-Ethyl-2-methyl-3-(propan-2-yl)hexane has various applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.

Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and other biomolecules.

Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: Utilized in the production of specialty chemicals, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-3-(propan-2-yl)hexane involves its interactions with various molecular targets and pathways. As a hydrocarbon, it primarily interacts with hydrophobic regions of biomolecules, such as lipid membranes and hydrophobic pockets of enzymes. These interactions can influence the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

Key structural analogues include:

3-Isopropyl-2-methylpentane

2,3,4-Trimethylhexane

4-Ethyl-3-isopropylheptane

These compounds share similarities in branching patterns but differ in chain length or substituent positions. A comparative analysis of their properties is summarized in Table 1.

Table 1: Physical Properties of 4-Ethyl-2-methyl-3-(propan-2-yl)hexane and Analogues

| Compound | Molecular Formula | Boiling Point (°C)* | Density (g/cm³)* | LogP* |

|---|---|---|---|---|

| This compound | C₁₂H₂₄ | ~180–190 | ~0.76–0.78 | ~5.2 |

| 3-Isopropyl-2-methylpentane | C₉H₂₀ | ~145–155 | ~0.72–0.74 | ~4.1 |

| 2,3,4-Trimethylhexane | C₉H₂₀ | ~160–170 | ~0.74–0.76 | ~4.5 |

| 4-Ethyl-3-isopropylheptane | C₁₂H₂₆ | ~195–205 | ~0.78–0.80 | ~5.8 |

*Values estimated using density-functional theory (DFT) and group contribution methods .

Key Observations:

- Boiling Points : Increased branching reduces intermolecular van der Waals interactions, lowering boiling points. For instance, this compound has a lower boiling point than its linear counterpart (e.g., n-dodecane, b.p. ~216°C) but higher than shorter-chain analogues like 3-isopropyl-2-methylpentane.

- LogP (Lipophilicity) : The compound’s high LogP (~5.2) reflects its hydrophobic nature, making it less soluble in polar solvents compared to less branched alkanes.

Reactivity and Stability

Branched alkanes generally exhibit lower thermal stability but higher resistance to oxidation compared to linear alkanes due to steric protection of C-H bonds. Computational studies using DFT methods (e.g., Becke’s exchange-correlation functional ) predict that this compound undergoes β-scission reactions more slowly than linear alkanes under pyrolysis conditions.

Comparison with Degradation Byproducts:

Evidence from ozonation studies (e.g., BPA degradation intermediates like 4-isopropenylphenol ) highlights that branched hydrocarbons often yield stable radicals or substituted aromatics during oxidative processes. However, this compound’s fully saturated structure makes it less reactive toward electrophilic agents compared to unsaturated analogues.

Computational and Experimental Characterization

- Synthesis and Purification : Techniques such as column chromatography with hexane/ethyl acetate (as in ) or crystallization using propan-2-yl acetate are applicable for isolating branched alkanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.